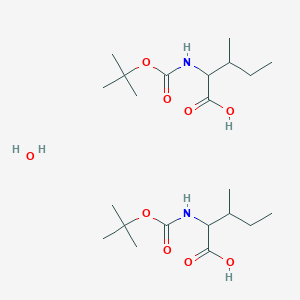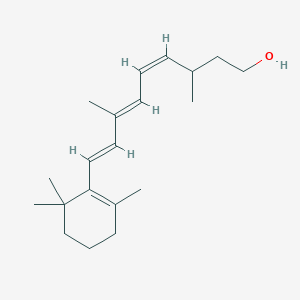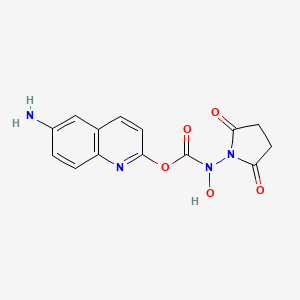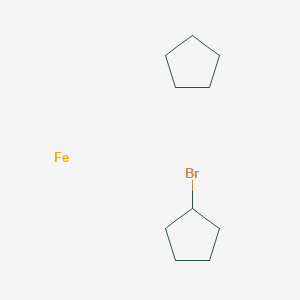
terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature environment to ensure complete reduction. Another method involves the reduction of this compound oxide with lanthanum metal in a vacuum or inert atmosphere .
Industrial Production Methods
Industrially, this compound is primarily obtained from minerals such as monazite and bastnasite. The extraction process involves several steps, including solvent extraction and ion-exchange techniques. The metal is then prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Analyse Des Réactions Chimiques
Types of Reactions
Terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It readily reacts with diluted acids, forming this compound salts. For example, this compound reacts with sulfuric acid to form this compound sulfate .
Common Reagents and Conditions
Oxidation: this compound reacts with oxygen to form this compound oxide (Tb₂O₃). This reaction typically occurs at elevated temperatures.
Reduction: this compound fluoride can be reduced with calcium metal to produce this compound metal.
Substitution: This compound reacts with halogens to form this compound halides, such as this compound chloride (TbCl₃) and this compound fluoride (TbF₃)
Major Products Formed
This compound Oxide (Tb₂O₃): Formed by the oxidation of this compound metal.
This compound Fluoride (TbF₃): Formed by the reaction of this compound with fluorine gas.
This compound Chloride (TbCl₃): Formed by the reaction of this compound with chlorine gas.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of terbium involves its interaction with various molecular targets and pathways. In biological systems, this compound ions can form complexes with biomolecules, leading to changes in their fluorescence properties. This property is utilized in fluorescence microscopy and the labeling of biomolecules . In plants, this compound ions can affect signaling molecules, leading to changes in physiological and biochemical processes .
Comparaison Avec Des Composés Similaires
Terbium is similar to other rare earth elements in the lanthanide series, such as dysprosium and gadolinium. this compound is unique in its strong luminescence properties, which make it particularly useful in bioimaging and biosensors . Other similar compounds include:
Dysprosium (Dy): Used in the production of high-performance magnets and in nuclear reactors.
Gadolinium (Gd): Used as a contrast agent in magnetic resonance imaging (MRI) and in the production of phosphors for color television tubes
This compound’s unique properties, such as its strong luminescence and magnetostrictive properties, make it a valuable element in various scientific and industrial applications.
Propriétés
Numéro CAS |
9027-73-0 |
|---|---|
Formule moléculaire |
Tb73 |
Poids moléculaire |
11601.551 g/mol |
Nom IUPAC |
terbium |
InChI |
InChI=1S/73Tb |
Clé InChI |
XZMOPUYDVZOXSD-UHFFFAOYSA-N |
SMILES canonique |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)



![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)

![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)

![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
